2-(1,4,7,10-Tetraazacyclododecan-1-yl)acetic acid
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Overview
Description
2-(1,4,7,10-Tetraazacyclododecan-1-yl)acetic acid is a macrocyclic compound known for its ability to form stable complexes with metal ions. This compound is widely used in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(1,4,7,10-Tetraazacyclododecan-1-yl)acetic acid can be synthesized through several methods. One common approach involves the cyclization of linear tetraamines with appropriate acetic acid derivatives under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and drying under inert gas to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
2-(1,4,7,10-Tetraazacyclododecan-1-yl)acetic acid undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as gadolinium, copper, and europium.
Substitution: Reacts with activated esters to form conjugates with biomolecules.
Common Reagents and Conditions
Complexation: Metal salts (e.g., gadolinium chloride) in aqueous solutions.
Substitution: N-hydroxysulfosuccinimidyl esters in organic solvents.
Major Products
Complexation: Metal complexes used in imaging and therapeutic applications.
Substitution: Conjugates with antibodies and peptides for targeted delivery.
Scientific Research Applications
2-(1,4,7,10-Tetraazacyclododecan-1-yl)acetic acid is extensively used in scientific research, including:
Mechanism of Action
The primary mechanism of action of 2-(1,4,7,10-Tetraazacyclododecan-1-yl)acetic acid involves its ability to form stable complexes with metal ions. These complexes can then interact with biological targets, such as proteins and cells, to exert their effects. The compound’s macrocyclic structure allows for high affinity and selectivity in binding metal ions, which is crucial for its applications in imaging and therapy .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid: Another macrocyclic compound with similar chelating properties.
1,4,8,11-Tetraazacyclotetradecane: A larger macrocyclic compound used for similar applications.
Uniqueness
2-(1,4,7,10-Tetraazacyclododecan-1-yl)acetic acid is unique due to its specific structure, which allows for the formation of highly stable metal complexes. This stability is essential for its use in medical imaging and therapeutic applications, where precise targeting and minimal side effects are crucial .
Properties
CAS No. |
170454-90-7 |
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Molecular Formula |
C10H22N4O2 |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
2-(1,4,7,10-tetrazacyclododec-1-yl)acetic acid |
InChI |
InChI=1S/C10H22N4O2/c15-10(16)9-14-7-5-12-3-1-11-2-4-13-6-8-14/h11-13H,1-9H2,(H,15,16) |
InChI Key |
XDLOGHYCUQYEKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(CCNCCN1)CC(=O)O |
Origin of Product |
United States |
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